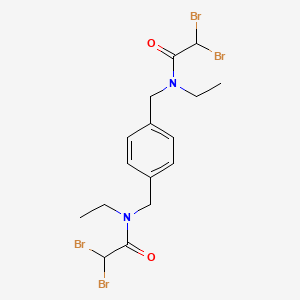
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- is a complex organic compound with a unique structure that includes a benzene ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of the tert-butyl group and the ethylbutylphenoxyethoxy side chain. Common reagents used in these reactions include halogenated benzene derivatives, alkylating agents, and phenoxy compounds. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can result in changes in cellular function and physiological responses.
類似化合物との比較
Similar Compounds
- **Benzene, 1-(1,1-dimethylethyl)-4-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
- **Benzene, 1-(1,1-dimethylethyl)-2-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-3-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
| 125796-96-5 | |
分子式 |
C24H34O2 |
分子量 |
354.5 g/mol |
IUPAC名 |
1-tert-butyl-3-[2-[4-(2-ethylbutyl)phenoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H34O2/c1-6-19(7-2)17-20-11-13-22(14-12-20)25-15-16-26-23-10-8-9-21(18-23)24(3,4)5/h8-14,18-19H,6-7,15-17H2,1-5H3 |
InChIキー |
VBMUQPBVHSBXCW-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






